molecular formula C19H22ClNO5S2 B6429081 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine CAS No. 1704614-60-7

1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine

Cat. No.: B6429081
CAS No.: 1704614-60-7
M. Wt: 444.0 g/mol
InChI Key: WNCHSXQCOXGZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a piperidine core functionalized with two distinct sulfonyl groups: a 3-chlorophenylmethanesulfonyl moiety and a 4-methoxybenzenesulfonyl moiety. This unique structure makes it a compound of interest in various exploratory scientific studies. Researchers can utilize this chemical as a building block or intermediate in synthetic chemistry programs, particularly in the development of novel pharmacologically active agents. Its structural characteristics suggest potential as a tool compound for probing biological pathways and protein interactions, although its specific mechanism of action and full research profile require further investigation. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant scientific literature and safety data sheets prior to handling.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-26-17-5-7-18(8-6-17)28(24,25)19-9-11-21(12-10-19)27(22,23)14-15-3-2-4-16(20)13-15/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCHSXQCOXGZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via:

  • Cyclization of 1,5-diamines or 5-aminopentanol derivatives under acidic conditions.

  • Hydrogenation of pyridine derivatives using catalytic hydrogenation (e.g., Pd/C, H₂).

Example protocol :

Introduction of the 4-Methoxybenzenesulfonyl Group

The C4 sulfone is installed via:

  • Nucleophilic substitution of a 4-halopiperidine with sodium 4-methoxybenzenesulfinate.

  • Oxidation of a sulfide intermediate (e.g., piperidine-4-thiol derivative → sulfone via mCPBA).

Optimized conditions :

StepReagents/ConditionsYield
4-Bromopiperidine + Na 4-MeO-C₆H₄-SO₂⁻DMF, 80°C, 12h72%
Piperidine-4-thiol + 4-MeO-C₆H₄-SO₂Cl → Oxidation (H₂O₂, AcOH)RT, 6h68%

Nitrogen Sulfonylation with (3-Chlorophenyl)methanesulfonyl Chloride

The C1 sulfonamide is formed by reacting the piperidine amine with (3-chlorophenyl)methanesulfonyl chloride under basic conditions.

Standard procedure :

Critical parameters :

  • Stoichiometric base (pyridine or Et₃N) to scavenge HCl.

  • Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Sequential Sulfonylation with Protecting Group Strategies

To avoid simultaneous sulfonylation at C1 and C4, a Boc-protection strategy is employed:

Stepwise synthesis :

  • Boc-protection : Piperidine → Boc-piperidine (Boc₂O, DMAP, 90% yield).

  • C4 sulfonylation : Boc-piperidine-4-Br + Na 4-MeO-C₆H₄-SO₂⁻ → Boc-4-sulfonylpiperidine (DMF, 70% yield).

  • Boc deprotection : TFA/DCM → 4-sulfonylpiperidine (quantitative).

  • C1 sulfonylation : As above (89% yield).

Comparative yields :

RouteYield (Overall)Purity (HPLC)
Unprotected54%92%
Boc-protected68%98%

Alternative Methods and Recent Advances

One-Pot Sulfonylation

A tandem approach using dual sulfonyl chlorides with spatial control:

Limitation: Poor regioselectivity (∼3:1 C1:C4 ratio).

Enzymatic Sulfonylation

Emerging use of sulfotransferases for greener synthesis:

Industrial-Scale Considerations

Key challenges :

  • Cost of sulfonyl chlorides : ∼$450/mol for (3-chlorophenyl)methanesulfonyl chloride.

  • Waste management : HCl neutralization and solvent recovery.

Process optimization :

  • Continuous flow reactors for sulfonylation (residence time: 20 min, 94% conversion).

  • Crystallization-based purification (MeOH/H₂O, 85% recovery).

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-Chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups : The p-tolylsulfonyl group (electron-donating methyl) in 1-(p-tolylsulfonyl)piperidine shows higher biological activity (1017) compared to phenylsulfonyl (1012) . The target compound’s 4-methoxy group (electron-donating) may similarly enhance activity, while the 3-chlorophenyl group (electron-withdrawing) could improve binding affinity to hydrophobic targets.

Steric Effects : Methyl or methoxy substituents on the aromatic rings (e.g., 4-methoxybenzenesulfonyl) may reduce steric hindrance compared to bulkier groups like 3-chloro-2-methylphenylsulfonyl .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methoxy groups (as in 4-methoxybenzenesulfonyl) enhance hydrophilicity compared to purely aromatic or halogenated substituents . For instance, 1-[(4-methoxyphenyl)sulfonyl]-3-methylpiperidine (CAS 326899-29-0) has a PSA of 46.61, suggesting moderate solubility .
  • Metabolic Stability : Chlorinated aromatic groups (e.g., 3-chlorophenyl) may slow oxidative metabolism, extending half-life .

Biological Activity

1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine is a complex organic compound belonging to the piperidine class. Its unique structure, characterized by the presence of two sulfonyl groups attached to different aromatic rings, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClNO5S2C_{19}H_{22}ClNO_5S_2, with a molecular weight of approximately 421.96 g/mol. The compound's structure features:

  • A piperidine ring , which is known for its diverse pharmacological effects.
  • Two sulfonyl groups that enhance reactivity and biological activity.
  • A chlorophenyl group and a methoxybenzenesulfonyl group that contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl groups facilitate strong interactions with active sites, leading to inhibition or modulation of biological functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Protein Binding : Studies have indicated that it can bind effectively to bovine serum albumin (BSA), suggesting its potential for therapeutic applications involving drug delivery systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. This activity is comparable to other piperidine derivatives known for their antimicrobial effects.

Enzyme Inhibition

In vitro studies have shown that this compound effectively inhibits AChE and urease, with IC50 values indicative of its potency. For example, related compounds have exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting that similar efficacy could be expected from this compound .

Other Pharmacological Effects

Piperidine derivatives are associated with a range of pharmacological effects, including:

  • Anti-inflammatory : Potential applications in reducing inflammation.
  • Analgesic : Possible use in pain management therapies.
  • Anticancer : Preliminary studies suggest potential anticancer properties.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesNotable Activities
1-(4-fluorophenyl)-4-(methylsulfonyl)piperidineFluorinated phenyl groupAntidepressant effects
3-(trifluoromethyl)phenylmethanesulfonamideTrifluoromethyl groupAntimicrobial properties
N-(4-methylbenzene)sulfonamideMethylated aromatic ringAnti-inflammatory activity

This table illustrates the diversity within the piperidine class and emphasizes the specific substituents that may enhance the biological activity of this compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of piperidine compounds similar to this compound. For instance, research highlighted the synthesis of various sulfonamide derivatives showcasing strong antibacterial and enzyme inhibitory activities . The findings suggest that modifications in the piperidine structure can lead to enhanced pharmacological profiles.

Q & A

Q. What are the established synthetic routes for preparing 1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A typical route involves reacting piperidine with 3-chlorophenylmethanesulfonyl chloride and 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/hexane .
  • Key Reaction Conditions :
StepReagents/ConditionsYield
Sulfonylation3-Chlorophenylmethanesulfonyl chloride, Et₃N, CH₂Cl₂, 24h, RT~60%
PurificationRecrystallization (ethanol/water)85–90% purity

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify sulfonyl group environments (δ 7.2–8.1 ppm for aromatic protons) and piperidine ring conformation .
  • X-ray Crystallography : Determines crystal packing and dihedral angles between aromatic rings (e.g., 47.01° observed in related piperidine sulfonates) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 438.05) .

Q. What in vitro assays are used to assess its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test inhibition of targets like serotonin transporters (SERT) using radiolabeled ligands (e.g., [³H]paroxetine binding assays, IC₅₀ values calculated via nonlinear regression) .
  • Receptor Binding Studies : Competitive binding assays with membrane preparations (e.g., CHO cells expressing GPCRs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (0°C vs. RT), solvent polarity (CH₂Cl₂ vs. THF), and stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chlorides) .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .
  • In-line Analytics : Use FTIR or HPLC to monitor reaction progress and minimize byproducts .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values vary if SERT assays use HEK-293 vs. neuronal cells .
  • Solubility Adjustments : Use DMSO concentration controls (<0.1% to avoid cytotoxicity) .
  • Orthogonal Assays : Validate activity via functional assays (e.g., cAMP accumulation for GPCR activity) .

Q. What computational methods predict its pharmacokinetics and toxicity?

  • Methodological Answer :
  • QSAR Modeling : Use ADMET Predictor™ to correlate logP (2.8) and TPSA (85 Ų) with bioavailability .
  • Docking Simulations : Map sulfonyl groups to hydrophobic pockets of SERT (PDB: 5I6X) .
  • CYP450 Inhibition Profiling : Predict metabolism using liver microsomal assays .

Q. How does modifying the sulfonyl or methoxy groups affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace 4-methoxy with 4-ethoxy; observe 2-fold ↓ in SERT inhibition due to steric hindrance .
  • Electron-Withdrawing Groups : Introduce nitro substituents to 3-chlorophenyl; improves IC₅₀ from 120 nM → 45 nM .
  • Crystallographic Data : Compare torsion angles (e.g., 4-methoxy vs. 4-fluoro analogs) to correlate geometry with receptor fit .

Data Contradiction Analysis

  • Case Study : Conflicting IC₅₀ values in SERT inhibition (120 nM vs. 450 nM).
    • Resolution :

Verify purity (>95% via HPLC) .

Standardize assay temperature (25°C vs. 37°C alters Kd values) .

Cross-validate with radioligand vs. fluorescence-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.